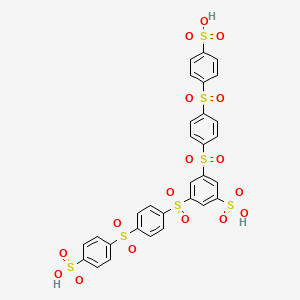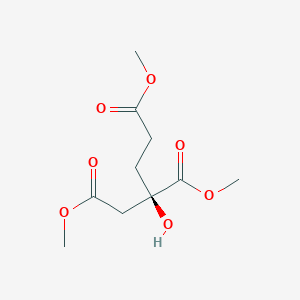
(R)-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate is an organic compound known for its unique structure and versatile chemical properties. This compound features a central butane backbone with three carboxylate groups and a hydroxyl group, making it a tricarboxylic acid derivative. Its stereochemistry is defined by the ®-configuration, which influences its reactivity and interactions in various chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method starts with the esterification of citric acid, followed by selective reduction and protection of functional groups to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate may involve large-scale esterification processes using citric acid and methanol under acidic conditions. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability, often incorporating continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxyl groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound serves as a model molecule for studying enzyme-catalyzed reactions and metabolic pathways. Its tricarboxylate structure is similar to intermediates in the citric acid cycle, making it valuable for investigating cellular respiration and energy production.
Medicine
In medicine, ®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate is explored for its potential therapeutic properties. Its derivatives are studied for their ability to modulate metabolic pathways and treat metabolic disorders.
Industry
Industrially, this compound is used in the synthesis of biodegradable polymers and as a precursor for producing specialty chemicals. Its environmentally friendly profile makes it attractive for green chemistry applications.
作用機序
The mechanism by which ®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in the citric acid cycle, influencing energy production and metabolic flux. Its tricarboxylate structure allows it to chelate metal ions, affecting enzyme activity and stability.
類似化合物との比較
Similar Compounds
Citric Acid: A tricarboxylic acid with a similar structure but different stereochemistry.
Isocitric Acid: Another tricarboxylic acid involved in the citric acid cycle, differing in the position of the hydroxyl group.
Aconitic Acid: An intermediate in the citric acid cycle with a similar backbone but lacking the hydroxyl group.
Uniqueness
®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate is unique due to its specific ®-configuration and the presence of three carboxylate groups and one hydroxyl group. This combination of features gives it distinct reactivity and interaction profiles compared to other tricarboxylic acids, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H16O7 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
trimethyl (2R)-2-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C10H16O7/c1-15-7(11)4-5-10(14,9(13)17-3)6-8(12)16-2/h14H,4-6H2,1-3H3/t10-/m1/s1 |
InChIキー |
AACBJIFTOUPSAT-SNVBAGLBSA-N |
異性体SMILES |
COC(=O)CC[C@@](CC(=O)OC)(C(=O)OC)O |
正規SMILES |
COC(=O)CCC(CC(=O)OC)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


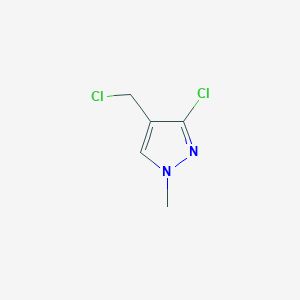
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)
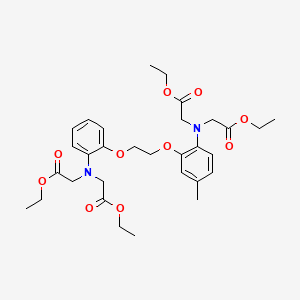
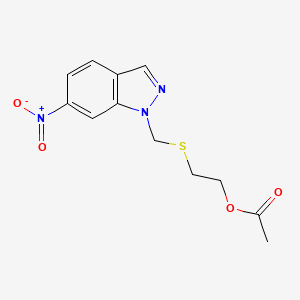


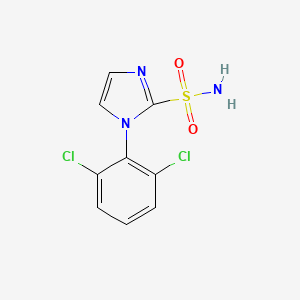


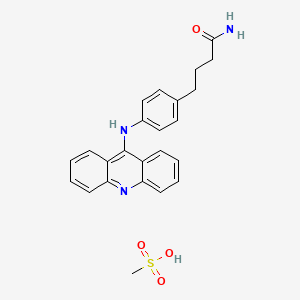
![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)
